![molecular formula C11H15NO3 B3192487 O-Benzyl-L-homoserine CAS No. 62965-20-2](/img/structure/B3192487.png)
O-Benzyl-L-homoserine
Overview
Description
O-Benzyl-L-homoserine is a derivative of L-homoserine . L-homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .
Synthesis Analysis
L-Homoserine plays a significant role in the synthesis of a series of valuable chemicals . A study applied systematic metabolic engineering to target Escherichia coli W3110 for the production of L-homoserine . The strategies included overexpressing thrA (encoding homoserine dehydrogenase), removing the degradative and competitive pathways by knocking out metA (encoding homoserine O-succinyltransferase) and thrB (encoding homoserine kinase), reinforcing the transport system, and redirecting the carbon flux by deleting iclR (encoding the isocitrate lyase regulator) .
Chemical Reactions Analysis
The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail . The reaction’s kinetics and process development were of special interest .
Scientific Research Applications
Synthesis of L-Homoserine Peptides and Derivatives
O-Benzyl-L-homoserine, as a derivative of L-homoserine, has been explored in the synthesis of various peptides and compounds. Knaup, Drauz, and Schwarm (2002) detailed methods for preparing homoserine amides and converting them into peptides and peptidomimetics, leveraging the properties of this compound and related compounds (Knaup, Drauz, & Schwarm, 2002).
Role in Enantiomorphs and Metabolic Pathways
The significance of this compound and its analogs in the formation of enantiomorphs, crucial in the study of amino acids' optical properties, was discussed by Birnbaum and Greenstein (1953). They explored the synthesis and properties of various homoserine and homocystine derivatives (Birnbaum & Greenstein, 1953).
Amino Protection in Chemical Synthesis
Huang Jin's (2010) work on the N-protection of L-Homoserine lactone hydrochloride, using benzyl chloroformate as an amino protecting agent, highlights the versatility of benzyl-protected homoserine derivatives in synthetic chemistry (Huang Jin, 2010).
Future Directions
O-Acetyl-L-homoserine (OAH), a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol, has been explored for sustainable production . This suggests potential future directions for research and development involving O-Benzyl-L-homoserine and its derivatives.
Mechanism of Action
Target of Action
O-Benzyl-L-homoserine is a derivative of L-homoserine, which is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . The primary targets of this compound are likely to be similar to those of L-homoserine. For instance, it has been found that L-homoserine allosterically inhibits aspartate kinase and glutamate dehydrogenase .
Mode of Action
It is known that l-homoserine, the parent compound, is converted to o-succinyl homoserine by homoserine o-succinyltransferase, a precursor to l-methionine . It is plausible that this compound might interact with its targets in a similar manner, leading to changes in the metabolic pathways involved in the synthesis of these amino acids.
Biochemical Pathways
This compound likely affects the same biochemical pathways as L-homoserine. L-homoserine is an intermediate in the biosynthesis of methionine, threonine, and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway .
Pharmacokinetics
It is known that the compound is stable at room temperature , which suggests that it may have good bioavailability
properties
IUPAC Name |
(2S)-2-amino-4-phenylmethoxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSXPIAJFBGLO-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679814 | |
Record name | O-Benzyl-L-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62965-20-2 | |
Record name | O-Benzyl-L-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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